molecular formula C12H21N3O B2584534 N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide CAS No. 1645358-09-3

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide

Cat. No.: B2584534
CAS No.: 1645358-09-3
M. Wt: 223.32
InChI Key: VECYNATZARPPNR-UHFFFAOYSA-N
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Description

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide is a synthetic acetamide derivative characterized by a cyano-substituted cyclohexylmethyl group and a dimethylamino side chain. The cyclohexyl and dimethylamino moieties are common in medicinal chemistry, often influencing solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-15(2)9-12(16)14-11(8-13)10-6-4-3-5-7-10/h10-11H,3-7,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECYNATZARPPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC(C#N)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclohexylmethylamine with dimethylaminoacetic acid in the presence of a cyanoacetylating agent such as methyl cyanoacetate. The reaction is typically carried out under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The active hydrogen on the carbon adjacent to the cyano group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide involves its interaction with various molecular targets. The cyano and amide groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Opioid Research

U-47700 (Table 1)
  • Structure: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide.
  • Key Differences: Lacks the cyano group but shares the dimethylamino and cyclohexyl groups.
  • Pharmacology : Binds to μ-opioid receptors (MOR) with 7.5-fold higher affinity than morphine .
  • Implications: The absence of a cyano group in U-47700 may enhance MOR selectivity, whereas the cyano substituent in the target compound could alter steric interactions or metabolic pathways.
U-50488H
  • Structure : Similar to U-47700 but with a distinct substitution pattern (exact details unspecified in evidence).
  • Pharmacology: Primarily a κ-opioid receptor (KOR) agonist, highlighting how minor structural changes drastically shift receptor preference .
N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide
  • Structure: Features a cyclohexylphenylmethyl group and diethylamino side chain (C19H30N2O) .
  • Key Differences: Diethylamino instead of dimethylamino; phenyl addition increases lipophilicity.
  • Implications: The diethyl group may prolong half-life compared to dimethylamino, while the phenyl ring could enhance CNS penetration.
Anticancer Acetamide Derivatives ()
  • Example: Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide).
  • Activity : IC50 values of 14.45 μM (P388) and 20.54 μM (A549) .
Herbicidal Acetamides ()
  • Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and Dimethenamid.
  • Key Features : Chloro and methoxy groups critical for herbicidal activity.
  • Contrast: The target compound’s cyano and dimethylamino groups are structurally distinct, likely directing it away from pesticidal applications toward neurological or metabolic targets.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Key Pharmacological/Functional Data Reference
N-[Cyano(cyclohexyl)methyl]-2-(dimethylamino)acetamide Cyano-cyclohexylmethyl, dimethylamino Limited data; structural similarity to U-drugs suggests opioid receptor interaction N/A
U-47700 3,4-Dichlorophenyl, dimethylamino MOR affinity: 7.5× morphine; Ki data available
N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide Cyclohexylphenylmethyl, diethylamino Molecular weight: 302.45; potential CNS activity
Compound 1h (Anticancer) Quinolinone core, dimethylaminoethyl IC50: 14.45 μM (P388), 20.54 μM (A549)
Alachlor Chloro, methoxymethyl, diethylphenyl Herbicidal; inhibits weed growth

Research Findings and Implications

Receptor Binding and Selectivity

  • Opioid Receptor Modulation: The dimethylamino and cyclohexyl groups in the target compound align with U-drug pharmacophores, but the cyano group may introduce steric hindrance or electronic effects that reduce MOR/KOR binding compared to U-47700 .

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